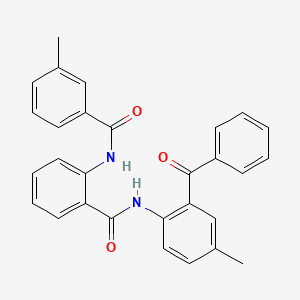![molecular formula C27H20Cl2N2O4S B6524418 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330190-53-9](/img/structure/B6524418.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, commonly known as CBMPS, is an organosulfur compound that has been widely studied for its potential applications in organic synthesis and drug development. CBMPS is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also an important intermediate for the synthesis of a number of drugs and other compounds.
Aplicaciones Científicas De Investigación
CBMPS is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been used in the synthesis of a number of drugs, including the anti-tuberculosis drug ethambutol, the anti-fungal drug miconazole, and the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides, as well as specialty chemicals, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of CBMPS is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction is believed to be the basis for its use in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBMPS have not been extensively studied. However, it is known to be relatively non-toxic and is not believed to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMPS is a versatile reagent that can be used in a wide range of laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that CBMPS is a relatively reactive compound, so it should be handled with care to avoid accidents.
Direcciones Futuras
The potential applications of CBMPS are vast and are still being explored. In the future, CBMPS may be used in the synthesis of a wider range of compounds, including drugs, agrochemicals, and specialty chemicals. It may also be used in the development of new drugs, as well as in the development of new methods for organic synthesis. Additionally, further research into the biochemical and physiological effects of CBMPS may lead to new uses for the compound.
Métodos De Síntesis
The synthesis of CBMPS is typically achieved through two different routes: the direct reaction of 4-chlorobenzoyl chloride and methyl(phenyl)sulfamoyl chloride, and the reaction of 4-chlorobenzoyl chloride with dimethyl sulfate and sodium methoxide. The direct reaction of 4-chlorobenzoyl chloride and methyl(phenyl)sulfamoyl chloride is the most commonly used route, as it is the most efficient and cost-effective method.
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-31(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)27(33)30-25-16-13-19(28)17-23(25)26(32)22-9-5-6-10-24(22)29/h2-17H,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKVHBYOGOOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)
![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)

![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)


![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)